molecular formula C11H11NO4 B1317999 (Quinolin-8-yloxy)-acetic acid hydrate CAS No. 1047652-15-2

(Quinolin-8-yloxy)-acetic acid hydrate

Cat. No. B1317999
M. Wt: 221.21 g/mol
InChI Key: JJKHBNGQLMZSKQ-UHFFFAOYSA-N
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Description

“(Quinolin-8-yloxy)-acetic acid hydrate” is a unique chemical compound with the empirical formula C11H9NO3 . It has a molecular weight of 203.19 and is typically available in solid form . The compound is also known to exist in a hydrated form with a molecular weight of 221.21 .


Synthesis Analysis

The synthesis of quinoline derivatives, such as “(Quinolin-8-yloxy)-acetic acid hydrate”, often involves the use of quinolin-8-ol as a starting point . For instance, 2-(Quinolin-8-yloxy)acetohydrazide (QAH) was synthesized starting from quinolin-8-ol . The compound was then used to obtain pyrazole derivatives by cyclization with ethyl cyanoacetate, ethyl acetoacetate, and benzoylacetone .


Molecular Structure Analysis

The molecular structure of “(Quinolin-8-yloxy)-acetic acid hydrate” has been studied using various spectroscopic techniques, including infrared, Raman, and multi-dimensional nuclear magnetic resonance spectroscopies . The density functional theory (DFT) together with the 6-31G* and 6-311++G** basis sets were used to study its structure and vibrational properties .


Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse and complex. For instance, the reaction of 8-hydroxyquinoline with ethyl chloroacetate in acetone in the presence of an equimolar amount of potassium carbonate can yield a quinolyl ether . This can then be reacted with hydrazine hydrate under reflux for 5 hours to synthesize 2-(Quinolin-8-yloxy)acetohydrazide .


Physical And Chemical Properties Analysis

“(Quinolin-8-yloxy)-acetic acid hydrate” is typically available in solid form . It has an empirical formula of C11H9NO3 and a molecular weight of 203.19 . The hydrated form of the compound has a molecular weight of 221.21 .

Future Directions

The future directions for the research and application of “(Quinolin-8-yloxy)-acetic acid hydrate” and similar quinoline derivatives are vast. These compounds are used in various areas of research, such as medicine, catalysis, dyeing, electronics, etc . The unique significance of the quinoline scaffold is determined by not only synthetic applications but also diverse biological activities of quinoline derivatives .

properties

IUPAC Name

2-quinolin-8-yloxyacetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3.H2O/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9;/h1-6H,7H2,(H,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKHBNGQLMZSKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC(=O)O)N=CC=C2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Quinolin-8-yloxy)-acetic acid hydrate

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